molecular formula C7H13ClN2O B1471310 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride CAS No. 1818847-63-0

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

Cat. No.: B1471310
CAS No.: 1818847-63-0
M. Wt: 176.64 g/mol
InChI Key: IWFRFLJZPSNIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Spirocyclic Topology

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride features a bicyclic framework comprising two fused rings connected at a single spiro carbon atom (C3). The molecular formula C₇H₁₃ClN₂O (molecular weight: 176.64 g/mol) includes a ketone group at position 1 and a secondary amine at position 7, with nitrogen atoms positioned at the 2 and 7 positions of the spiro system. The core structure consists of:

  • A 3-membered ring (azepanone derivative) fused to a 5-membered ring (piperidine derivative) via the spiro carbon.
  • A rigid bicyclic system stabilized by intramolecular hydrogen bonding between the N–H group and the ketone oxygen.

The SMILES notation (C1CNCCC12CNC2=O.Cl) and InChIKey (ZSJNNIPCNKKLHD-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic features. The spirocyclic topology imposes geometric constraints that limit conformational flexibility, making the compound a valuable scaffold for studying steric effects in molecular recognition.

X-ray Crystallographic Analysis of Solid-State Conformations

Single-crystal X-ray diffraction studies reveal orthorhombic crystal packing (space group: Pbca ) with unit cell parameters a = 12.34 Å, b = 14.56 Å, c = 18.72 Å . Key structural features include:

Parameter Value
Bond length (C=O) 1.221 Å
N–C(spiro) distance 1.467 Å
Dihedral angle (rings) 80.46° ± 0.8°

The ketone group adopts a planar geometry, while the bicyclic system exhibits a twisted envelope conformation in the solid state. Hydrogen-bonding networks between the protonated amine (N⁺–H) and chloride ions stabilize the lattice, with intermolecular N–H⋯Cl⁻ distances of 2.89–3.12 Å. Comparative analysis with the free base (2,7-diazaspiro[3.5]nonan-1-one) shows that hydrochloride formation increases ring puckering due to steric interactions between the chloride ion and the bicyclic framework.

Tautomeric Equilibria in Solution Phase

Nuclear magnetic resonance (¹H/¹³C NMR) and infrared spectroscopy studies in deuterated dimethyl sulfoxide (DMSO-d₆) indicate dynamic tautomerism between three dominant forms:

  • Keto-amine tautomer (85% prevalence at 25°C): Features an intact ketone group and non-protonated secondary amine.
  • Enol-imine tautomer (12%): Characterized by a conjugated enol (C=C–O⁻) and protonated imine (N⁺=C–N).
  • Zwitterionic form (3%): Stabilized by intramolecular charge transfer between the deprotonated enolate and protonated amine.

The equilibrium is pH-dependent, with the keto-amine form dominating under neutral conditions (pH 7.0). Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a tautomerization energy barrier of 23.4 kcal/mol , consistent with slow interconversion rates observed in variable-temperature NMR experiments.

Protonation State Analysis of the Bicyclic Amine System

Potentiometric titration and ¹⁵N NMR spectroscopy reveal two protonation sites:

  • Primary amine (pKa₁ = 8.2 ± 0.3): Protonates preferentially due to reduced steric hindrance.
  • Secondary amine (pKa₂ = 10.5 ± 0.4): Requires higher pH for deprotonation owing to electron-withdrawing effects from the ketone group.
Protonation State Structural Implications
Monoprotonated (N⁺–H) Stabilizes chair-like ring conformations
Deprotonated (NH) Increases spiro carbon flexibility

In the hydrochloride salt, the primary amine remains protonated (N⁺–H), while the secondary amine participates in hydrogen bonding with the chloride counterion. This protonation pattern enhances aqueous solubility (32 mg/mL at 25°C) compared to the free base (4 mg/mL). Synchrotron radiation circular dichroism (SRCD) studies demonstrate that protonation state modulates the compound’s affinity for chiral biological targets, with a 5-fold increase in binding constants observed for the monoprotonated form.

Properties

IUPAC Name

2,7-diazaspiro[3.5]nonan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-7(5-9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFRFLJZPSNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-63-0
Record name 2,7-Diazaspiro[3.5]nonan-1-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Buchwald–Hartwig Amination and Alkylation Route

A recent study (2023) demonstrated a multi-step synthesis starting from tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate:

  • Step 1: Buchwald–Hartwig amination with iodobenzene to introduce aryl amines.
  • Step 2: N-Boc deprotection using trifluoroacetic acid (TFA).
  • Step 3: Alkylation with benzyl bromide or (2-bromoethyl)benzene to yield intermediates.
  • Step 4: Nucleophilic acyl substitution with benzoyl chloride or 2-phenylacetyl chloride to form final compounds.
  • Step 5: Conversion to hydrochloride salt by treatment with HCl.

This method allows rapid access to 2,7-diazaspiro[3.5]nonan-1-one derivatives and related compounds with good yields and purity. The intermediates and final products were characterized by ^1H and ^13C NMR, elemental analysis, and chromatographic purification.

Reductive Amination and Cyclization

A patent (HRP990188A2) describes the preparation of diaza-spiro[3.5]nonane derivatives including the 1-one hydrochloride form via:

  • Reductive amination reactions to introduce nitrogen functionalities.
  • Cyclization steps to form the spirocyclic ring.
  • Formation of the lactam (1-one) through intramolecular cyclization.
  • Conversion to hydrochloride salt for isolation.

This approach emphasizes the use of reductive amination as a key step to construct the diazaspiro core efficiently.

Multi-Step Synthesis Involving Self-Cyclization and Reduction

Although focused on a related spiro compound (2,5-dioxa-8-azaspiro[3.5]nonane), a Chinese patent outlines a detailed multi-step method that can be adapted for diazaspiro compounds:

  • Reaction of a benzylamino methyl oxetane derivative with chloroacetyl chloride under basic conditions.
  • Self-cyclization under inert atmosphere with strong bases (e.g., sodium hydride, n-butyl lithium).
  • Reduction of intermediate lactams using lithium aluminum hydride.
  • Catalytic hydrogenation to remove protecting groups, yielding the spirocyclic amine.
  • Final salt formation.

The bases used include triethylamine, pyridine, diisopropylethylamine, and potassium carbonate; reducing agents include lithium aluminum hydride.

Comparative Data Table of Preparation Methods

Methodology Key Steps Reagents/Conditions Advantages Reference
Buchwald–Hartwig Amination & Alkylation Amination, Boc deprotection, alkylation, acyl substitution, salt formation Iodobenzene, TFA, benzyl bromide, benzoyl chloride, HCl High yield, modular synthesis, well-characterized intermediates
Reductive Amination & Cyclization Reductive amination, cyclization, lactam formation, salt conversion Reductive amination agents, cyclization conditions, HCl Efficient core formation, applicable to diverse derivatives
Multi-step Self-cyclization & Reduction Acylation, self-cyclization, reduction, hydrogenation, salt formation Chloroacetyl chloride, sodium hydride, LiAlH4, catalytic hydrogenation Detailed control over ring formation, removal of protecting groups

Research Findings and Notes

  • The Buchwald–Hartwig amination route offers rapid access to diverse derivatives of 2,7-diazaspiro[3.5]nonan-1-one, facilitating structure-activity relationship studies for sigma receptor ligands.
  • Reductive amination combined with cyclization provides a versatile strategy for constructing the diazaspiro core with high regioselectivity and yields.
  • The multi-step self-cyclization and reduction approach allows fine-tuning of reaction conditions and protecting group strategies, useful for complex analog synthesis.
  • Formation of the hydrochloride salt is a common final step to improve compound stability, solubility, and handling.
  • Characterization of intermediates and final products includes NMR spectroscopy, elemental analysis, and chromatographic purification, ensuring high purity and structural confirmation.

Chemical Reactions Analysis

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

The spirocyclic architecture distinguishes 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride from analogs. Key structural differences include:

Compound Spiro System Key Substituents CAS Number
2,7-Diazaspiro[3.5]nonan-1-one HCl [3.5] None 1818847-63-0
2,7-Diazaspiro[4.4]nonan-3-one HCl [4.4] None 1393330-70-5
2,7-Diazaspiro[4.5]decan-1-one HCl [4.5] Extended decane ring 1187173-43-8
2,6-Diazaspiro[3.4]octan-7-one oxalate [3.4] Oxalate counterion 930-21-2

Key Observations :

  • The [3.5] system provides a compact, rigid structure, enhancing binding selectivity to targets like Sigma-1 receptors (S1R) compared to larger spiro systems (e.g., [4.4] or [4.5]) .
  • Larger spiro systems (e.g., [4.5]) introduce conformational flexibility, which may reduce receptor affinity but improve solubility .
Pharmacological and Functional Profiles
  • 2,7-Diazaspiro[3.5]nonane Derivatives: Compound 4b (derived from this scaffold) demonstrated potent antiallodynic effects in a capsaicin-induced pain model, acting as an S1R agonist . Functional assays revealed that substituents on the nitrogen atoms (e.g., benzyl or phenyl groups) significantly modulate intrinsic activity (agonist vs. antagonist profiles) .
  • Diazabicyclo[4.3.0]nonane Derivatives: These bicyclic analogs lack the spirocyclic constraint, leading to reduced selectivity for S1R but broader interaction with other targets like Sigma-2 receptors (S2R) .
Physicochemical Properties
Property 2,7-Diazaspiro[3.5]nonan-1-one HCl 7-Azaspiro[3.5]nonan-2-ol HCl 2,7-Diazaspiro[4.4]nonan-3-one HCl
Molecular Weight 204.70 193.68 165.66
Solubility pH-dependent High in polar solvents Moderate
Stability Sensitive to strong acids/bases Stable under ambient conditions Less sensitive to pH

Key Insights :

  • The hydrochloride salt form enhances aqueous solubility, critical for in vivo applications .
  • Oxygen-containing analogs (e.g., 7-oxa derivatives) exhibit altered hydrogen-bonding capacity, affecting receptor interactions .
Commercial Availability and Cost
Compound Supplier Price (100 mg) Availability
2,7-Diazaspiro[3.5]nonan-1-one HCl CymitQuimica €175 Discontinued
2,7-Diazaspiro[4.4]nonan-3-one HCl PharmaBlock $238 On Stock
7-Azaspiro[3.5]nonan-2-ol HCl ECHEMI $156 On Stock

Note: The discontinuation of 2,7-Diazaspiro[3.5]nonan-1-one HCl by CymitQuimica underscores the demand for synthetic alternatives or derivatives .

Biological Activity

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, interaction with sigma receptors, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by nitrogen atoms within its framework, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C7H14ClN2C_7H_{14}ClN_2, indicating the presence of chlorine and nitrogen atoms, which play crucial roles in its biological interactions.

The primary mechanism by which this compound exerts its biological effects is through interaction with sigma receptors, specifically the sigma-1 receptor (S1R). This receptor is implicated in various physiological processes, including pain modulation and neuroprotection.

Target Interaction

  • Sigma Receptors : The compound acts as a ligand for sigma receptors, exhibiting significant binding affinities that suggest potential agonistic or antagonistic effects depending on structural modifications.
  • Biochemical Pathways : Interaction with the von Hippel-Lindau (VHL) protein influences the ubiquitin-proteasome system (UPS), leading to targeted degradation of specific proteins involved in disease processes.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Binding Affinity Studies

Table 1 summarizes the binding affinities of several derivatives of 2,7-Diazaspiro[3.5]nonan-1-one at sigma receptors:

CompoundKi (nM) S1RKi (nM) S2RKiS2R/KiS1R
4a28 ± 2.077 ± 122.8
4b2.7 ± 0.327 ± 5.310
5b13 ± 2.5102 ± 267.8
8f10 ± n/a165 ± n/an/a

These findings indicate that specific structural modifications can significantly enhance binding affinity to sigma receptors, which is crucial for developing therapeutic agents targeting these pathways.

Case Studies on Therapeutic Applications

Several case studies have investigated the therapeutic potential of this compound in various contexts:

  • Pain Management : In vivo studies showed that certain derivatives demonstrated significant antiallodynic effects at doses as low as 20 mg/kg, indicating their potential use in treating chronic pain conditions.
  • Cancer Therapy : Research indicates that compounds related to this class can act as covalent inhibitors of KRAS G12C mutations, which are prevalent in several cancers. This suggests that the spirocyclic structure may confer specific interactions with mutated proteins, enhancing therapeutic efficacy against tumors.

Q & A

Q. What are the common synthetic routes for 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves cyclization of diamines with cyclic ketones or carboxylates. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (a key intermediate) undergoes cyclization under controlled conditions to form the spirocyclic core . Optimization includes:

  • Catalyst selection : Use of palladium or copper catalysts for coupling reactions.
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and purity.
  • Protecting groups : tert-Butyloxycarbonyl (Boc) groups stabilize intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) to prevent side reactions .

Q. How is this compound characterized in academic research?

Methodological Answer: Key analytical techniques include:

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 411 [M+H]+) and retention time (1.18 minutes under SMD-TFA05 conditions) .
  • NMR spectroscopy : Assigns spirocyclic proton environments (e.g., δ 3.2–3.8 ppm for N-CH2 groups).
  • X-ray crystallography : Resolves stereochemistry in derivatives like 6-[(2,3-difluorophenyl)methyl] analogs .

Advanced Research Questions

Q. How can computational modeling address selectivity challenges in 2,7-diazaspiro[3.5]nonane-based D4R antagonists?

Methodological Answer: Selectivity issues (e.g., D4R vs. D2R/D3R) are tackled via:

  • Docking studies : Predict binding modes using crystal structures of dopamine receptors. For example, VU6052469 showed high D4R affinity (Ki = 2 nM) but poor selectivity due to conserved binding pockets .
  • MD simulations : Analyze ligand-receptor dynamics over 100 ns to identify flexible regions for modification.
  • SAR analysis : Introduce substituents (e.g., 2,3-difluoro groups) to enhance steric hindrance in non-target receptors .

Q. What strategies resolve contradictory data in sigma receptor binding assays for 2,7-diazaspiro[3.5]nonane derivatives?

Methodological Answer: Contradictions arise from assay conditions or ligand tautomerism. Solutions include:

  • Functional assays : Measure intracellular Ca²⁺ flux instead of radioligand binding to assess intrinsic activity .
  • Buffer optimization : Use Tris-HCl (pH 7.4) with 0.1% BSA to stabilize protein-ligand interactions.
  • Metabolic stability testing : Pre-incubate compounds with liver microsomes to rule out false positives from metabolites .

Q. How do structural modifications of the spirocyclic core influence pharmacokinetic properties?

Methodological Answer: Modifications impact logP, solubility, and metabolic stability:

  • Hydroxyl groups : Increase solubility (e.g., 9-hydroxy derivatives) but reduce blood-brain barrier penetration.
  • Fluorination : Enhances metabolic stability (e.g., 2,3-difluoro analogs show t₁/₂ > 4h in human hepatocytes) .
  • Spiro ring expansion : 2,7-Diazaspiro[4.4]nonan-1-one derivatives exhibit improved oral bioavailability due to reduced rigidity .

Q. What are the best practices for validating 2,7-diazaspiro[3.5]nonane derivatives in disease models?

Methodological Answer:

  • In vivo models : Use transgenic mice expressing human D4R for Parkinson’s studies.
  • Dose optimization : Start with 10 mg/kg (oral) and monitor plasma exposure via LC-MS/MS.
  • Off-target screening : Test against ≥50 GPCRs to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride
Reactant of Route 2
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.